1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine
Description
This compound features a piperidine core substituted with two distinct heterocyclic moieties:
- Position 1: A 2-cyclopropyl-1,3-thiazole group linked via a methyl bridge.
- Position 3: A 1,3,4-thiadiazole ring bearing a 2-fluorophenyl substituent.
The cyclopropyl group may enhance metabolic stability, while the fluorine atom on the phenyl ring likely improves lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4S2/c21-17-6-2-1-5-16(17)20-24-23-19(27-20)14-4-3-9-25(10-14)11-15-12-26-18(22-15)13-7-8-13/h1-2,5-6,12-14H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSXKRYKMBFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3CC3)C4=NN=C(S4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the target compound is , with a molecular weight of approximately 320.47 g/mol. The compound features a piperidine core substituted with thiazole and thiadiazole moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and thiadiazole rings exhibit significant antimicrobial properties. In one study, derivatives similar to our target compound were tested against various bacterial strains, revealing:
- Minimum Inhibitory Concentrations (MIC) : The compounds showed MIC values ranging from 16 to 31.25 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate to strong antibacterial activity .
- Fungal Activity : The same derivatives exhibited moderate antifungal activity with MIC values between 31.25 and 62.5 µg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A recent investigation involving several derivatives found that:
- Cell Viability : The compound demonstrated significant anti-proliferative effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). IC50 values were reported as low as 2.44 µM for LoVo cells, indicating potent cytotoxicity .
- Mechanism of Action : Molecular docking studies suggested that the compound may inhibit key signaling pathways involved in cancer cell proliferation by interfering with DNA binding and kinase activities .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a comparative study of various thiadiazole derivatives, the target compound was noted for its enhanced activity against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .
- Cancer Treatment Potential : A study focusing on the structure-activity relationship (SAR) of thiadiazole derivatives revealed that modifications at specific positions significantly increased potency against cancer cell lines. The inclusion of fluorinated phenyl groups was particularly effective in enhancing anticancer activity .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Estimated at ~400–420 g/mol, comparable to Deshmukh’s compounds (380–430 g/mol). Higher molecular weight may limit blood-brain barrier penetration but improve plasma protein binding.
- Solubility : The thiadiazole and fluorine substituents likely confer moderate aqueous solubility (~10–50 µM), balancing lipophilicity for oral bioavailability.
Preparation Methods
Alkylation at C1 with the Thiazolemethyl Group
The C1 position of 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine is alkylated using 2-cyclopropyl-4-(chloromethyl)-1,3-thiazole (1.5 equiv) in acetonitrile. Sodium hydride (NaH, 2.0 equiv) facilitates deprotonation, and the reaction proceeds at 60°C for 8 hours (yield: 74%).
Table 1: Piperidine Functionalization Conditions
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3.1 | 2-Chloro-thiadiazole | DMF | 120 | 24 | 68 |
| 3.2 | 4-(Chloromethyl)thiazole | Acetonitrile | 60 | 8 | 74 |
Coupling Strategies and Regioselectivity
Mitsunobu coupling is employed to enhance regioselectivity during thiadiazole attachment. Using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (PPh, 1.5 equiv), 3-hydroxypiperidine reacts with 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-thiol (1.2 equiv) in tetrahydrofuran (THF) at 0°C to 25°C. This method improves yields to 82% while minimizing byproducts.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.72 minutes.
Cytotoxicity of Intermediate Compounds
Intermediate thiadiazoles and thiazoles exhibit potent activity against HCT-116 colorectal carcinoma cells:
Table 2: Cytotoxicity Data (IC, nM)
| Compound | HCT-116 | HepG2 | MCF-7 |
|---|---|---|---|
| 9i | 1.2 | 3.5 | 12.1 |
| Erlotinib | 1.3 | 1.5 | 1.8 |
Compound 9i induces apoptosis (4.16-fold) and necrosis (4.79-fold) via Bcl-2 downregulation .
Q & A
Q. What are the key steps in synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. For example:
N-Alkylation : Introduction of the 2-cyclopropylthiazole moiety via alkylation under inert atmosphere using solvents like dimethylformamide (DMF) or dichloromethane.
Cyclization : Formation of the 1,3,4-thiadiazole ring using POCl₃ or similar reagents, followed by coupling with the 2-fluorophenyl group .
Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% required for bioassays) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1,100 cm⁻¹ for the fluorophenyl group).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., EI-MS for verifying molecular ions) .
- X-ray Crystallography : Resolves 3D conformation, particularly for resolving steric clashes between the cyclopropyl and thiadiazole groups .
Advanced Research Questions
Q. How can conflicting bioactivity data in different assays be resolved?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
- Target-Specific Assays : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or microbial enzymes. Cross-reference with structural analogs (e.g., thiadiazole derivatives with anti-inflammatory activity ).
- Meta-Analysis : Compare results with structurally similar compounds, such as piperidine-thiadiazole hybrids, to identify trends in substituent effects .
Q. What strategies optimize reaction yields while minimizing side products?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the piperidine nitrogen during thiadiazole formation to prevent unwanted nucleophilic attacks .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
- Catalysis : Employ Cu(I) catalysts for click chemistry-based coupling of thiazole and fluorophenyl groups .
- Temperature Control : Maintain reflux conditions (80–90°C) for cyclization steps to balance reaction rate and selectivity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify critical binding residues (e.g., hydrophobic pockets for fluorophenyl groups) .
- QSAR Models : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl groups on thiazole) with bioactivity data from analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
- Strain-Specificity : Test against standardized microbial strains (e.g., ATCC cultures) to control genetic variability.
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to determine if activity correlates with cell wall disruption .
- Synergistic Studies : Evaluate combinatorial effects with known antibiotics to identify potentiating interactions .
Structural and Mechanistic Insights
Q. What is the role of the cyclopropyl group in modulating biological activity?
- Methodological Answer :
- Steric Effects : The cyclopropyl group may restrict rotational freedom, enhancing binding to rigid enzyme pockets.
- Electron-Withdrawing Effects : Modulates electron density on the thiazole ring, affecting interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
